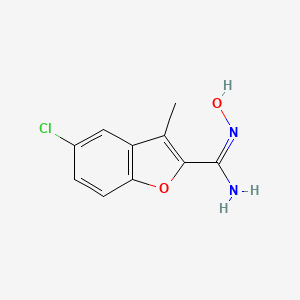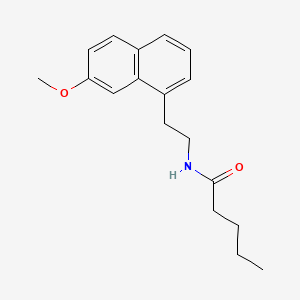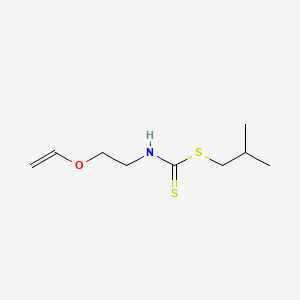
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, 2-methylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, 2-methylpropyl ester is a chemical compound with a unique structure that includes both carbamodithioic acid and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, (2-(ethenyloxy)ethyl)-, 2-methylpropyl ester typically involves the reaction of carbamodithioic acid with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, 2-methylpropyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles, with conditions such as acidic or basic environments to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides.
Aplicaciones Científicas De Investigación
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, 2-methylpropyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: It may be explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which carbamodithioic acid, (2-(ethenyloxy)ethyl)-, 2-methylpropyl ester exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound may inhibit enzyme activity by binding to the active site or modifying key amino acid residues. This can lead to changes in cellular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamodithioic acid, bis(2-methylpropyl)-, ethyl ester
- Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, methyl ester
Uniqueness
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, 2-methylpropyl ester is unique due to its specific ester functional group and the presence of an ethenyloxyethyl moiety. This structural feature distinguishes it from other similar compounds and may confer unique chemical and biological properties.
Propiedades
Número CAS |
126560-47-2 |
|---|---|
Fórmula molecular |
C9H17NOS2 |
Peso molecular |
219.4 g/mol |
Nombre IUPAC |
2-methylpropyl N-(2-ethenoxyethyl)carbamodithioate |
InChI |
InChI=1S/C9H17NOS2/c1-4-11-6-5-10-9(12)13-7-8(2)3/h4,8H,1,5-7H2,2-3H3,(H,10,12) |
Clave InChI |
MTPNERFIILSNDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CSC(=S)NCCOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


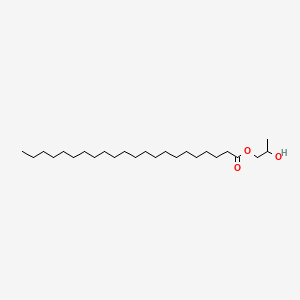
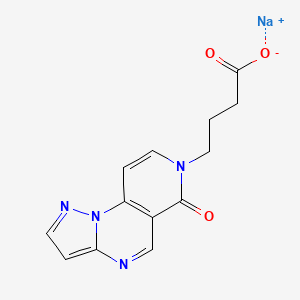
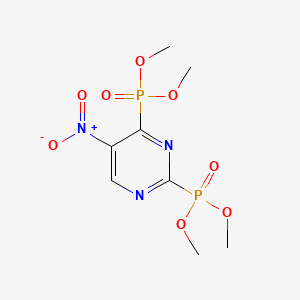
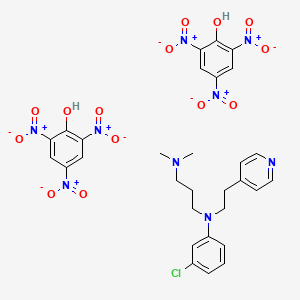

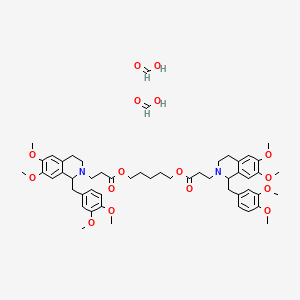

![5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile](/img/structure/B15185578.png)


